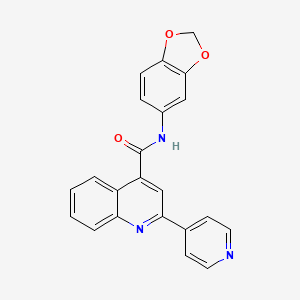
N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a Suzuki coupling reaction between a boronic acid derivative of pyridine and a halogenated quinoline intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline-pyridine intermediate with an appropriate amine under amide coupling conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria, cancer, and bacterial infections.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Material Science: The compound’s unique structural features may make it suitable for use in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: A simpler analog that lacks the benzodioxole and pyridine moieties.
N-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide: A related compound that lacks the pyridine moiety.
2-(pyridin-4-yl)quinoline-4-carboxamide: A related compound that lacks the benzodioxole moiety.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the presence of both the benzodioxole and pyridine moieties, which may confer distinct chemical and biological properties compared to its simpler analogs. These structural features may enhance its binding affinity to specific molecular targets or improve its stability and solubility.
Properties
Molecular Formula |
C22H15N3O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H15N3O3/c26-22(24-15-5-6-20-21(11-15)28-13-27-20)17-12-19(14-7-9-23-10-8-14)25-18-4-2-1-3-16(17)18/h1-12H,13H2,(H,24,26) |
InChI Key |
DKVIBLAUVJJODE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















